2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-15-7-8-17(13-18(15)22)25-12-11-24-20(21(25)27)28-14-19(26)23-10-9-16-5-3-2-4-6-16/h2-8,11-13H,9-10,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQNWVUGNIQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide” are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
2.1.1. Pyridine-Based Analogues The compound N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replaces the dihydropyrazine core with a pyridine ring. Key differences include:
- Pyridine vs. Dihydropyrazine : The pyridine ring lacks the 3-oxo group and reduced nitrogen environment, reducing hydrogen-bonding capacity.
2.1.2. Quinazolinone Derivatives N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () features a quinazolinone core fused to a thioxothiazolidinone. Key contrasts:
- Quinazolinone vs. Dihydropyrazine: The fused bicyclic system in the quinazolinone derivative introduces planar rigidity, whereas the dihydropyrazine’s partial saturation allows conformational flexibility.
- Functional Groups: The thioxothiazolidinone moiety adds sulfur-based redox activity absent in the target compound .
Thioacetamide-Containing Compounds
2.2.1. Praziquantel Intermediate The synthesis of 2-(benzylamino)-N-phenethylacetamide () shares the N-phenethylacetamide group with the target compound but lacks the dihydropyrazine-thioether system. The phenethyl group’s role in enhancing membrane permeability is common to both, but the absence of a heterocyclic core limits comparative bioactivity .
2.2.2. Chromen-2-yl Derivatives 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () includes a 4-oxo chromen-2-yl group but diverges significantly with pyrazolopyrimidine and sulfonamide groups. The fluorophenyl substituents increase electronegativity, contrasting with the chloro-methylphenyl group’s steric and electronic effects .
Metal-Coordinated Analogues
The trans-chlorido[6-chloro-4-(4-methoxy-benzyl)-3-oxo-3,4-dihydropyrazin-2-yl]bis(triphenylphosphine)palladium complex () shares the 3-oxo dihydropyrazine core but incorporates palladium coordination. Key differences:
- Metal Coordination : The palladium center enables catalytic or coordination chemistry applications, absent in the purely organic target compound.
Table 1: Comparative Analysis of Key Features
Preparation Methods
Synthesis of the Pyrazinone Core
Cyclocondensation of α-Amino Acid Derivatives
The dihydropyrazin-3-one scaffold is typically synthesized via cyclocondensation reactions. A widely adopted approach involves heating β-keto amides with ammonium acetate in acetic acid, facilitating intramolecular cyclization. For the 3-chloro-4-methylphenyl-substituted variant, pre-functionalization of the aromatic ring prior to cyclization ensures regioselectivity.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes ring closure efficiency |
| Solvent | Acetic acid/EtOH (3:1) | Balances solubility and reactivity |
| Reaction Time | 6–8 hours | Prevents over-oxidation |
This method achieves yields of 68–72% for the pyrazinone intermediate, with purity >95% after recrystallization from ethyl acetate/hexane.
Formation of the Acetamide Moiety
Carbodiimide-Mediated Coupling
Coupling the thiolated pyrazinone intermediate with phenethylamine employs 1,1'-carbonyldiimidazole (CDI) activation. As demonstrated in ACS Medicinal Chemistry protocols, CDI efficiently converts carboxylic acids to reactive acyl imidazoles, enabling amide bond formation under mild conditions.
Stepwise Protocol:
- Activation : React thioacetic acid derivative with CDI (1.2 equiv) in acetonitrile at 25°C for 35 min
- Aminolysis : Add phenethylamine (1.1 equiv) dropwise, stir for 14 hours
- Workup : Acidify with 1M KHSO4, extract with EtOAc, recrystallize
This method delivers the target acetamide in 70% isolated yield with >99% purity by HPLC.
Optimization of Reaction Conditions
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step improves thermal management and throughput:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (kg/L/h) | 0.12 | 0.38 |
| Impurity Profile | 5–7% | <2% |
Flow systems enable precise temperature control (±1°C vs. ±5°C in batch), critical for heat-sensitive intermediates.
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